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Compound of Interest

Compound Name:
2,4-Dihydroxy-3,3-

dimethylbutyronitrile

Cat. No.: B157872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dihydroxy-3,3-dimethylbutanenitrile, with the IUPAC name 2,4-dihydroxy-3,3-

dimethylbutanenitrile, is a chiral organic compound that serves as a crucial intermediate in the

synthesis of various biologically significant molecules. Its primary application lies in the

industrial production of pantothenic acid (Vitamin B5) and its derivatives, which are essential

components of Coenzyme A. This document provides a comprehensive overview of its

chemical properties, synthesis, and its role as a synthetic precursor.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,4-dihydroxy-3,3-

dimethylbutanenitrile is presented in Table 1. This data is essential for its handling,

characterization, and use in synthetic protocols.
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Property Value Source

IUPAC Name
2,4-dihydroxy-3,3-

dimethylbutanenitrile
PubChem

CAS Number 10232-92-5 PubChem

Molecular Formula C₆H₁₁NO₂ PubChem

Molecular Weight 129.16 g/mol PubChem

Canonical SMILES CC(C)(CO)C(C#N)O PubChem

InChI Key
YRISILVEKHMLPL-

UHFFFAOYSA-N
PubChem

Physical State
Not explicitly stated, likely a

solid or viscous oil

Inferred from related

compounds

Boiling Point 239.22°C (rough estimate) ChemicalBook

Stereochemistry

Exists as a racemate (D,L

mixture) or as individual

enantiomers

GSRS

Synthesis of 2,4-Dihydroxy-3,3-
dimethylbutanenitrile
The synthesis of 2,4-dihydroxy-3,3-dimethylbutanenitrile is typically achieved through a two-

step process, which is often carried out as a one-pot synthesis for the subsequent production

of D,L-pantolactone.

Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:

Synthesis of 2,4-Dihydroxy-3,3-dimethylbutanenitrile and its conversion to D,L-Pantolactone

Isobutyraldehyde + Paraformaldehyde Hydroxypivaldehyde

 Aldol Condensation 
 (Basic Catalyst) 2,4-Dihydroxy-3,3-dimethylbutanenitrile

 Cyanohydrin Formation 
 (HCN, controlled pH) D,L-Pantolactone

 Hydrolysis & Cyclization 
 (Acidic conditions) 
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Caption: Workflow for the synthesis of 2,4-Dihydroxy-3,3-dimethylbutanenitrile and its

subsequent conversion.

Experimental Protocols
Step 1: Aldol Condensation to form Hydroxypivaldehyde

This initial step involves the aldol condensation of isobutyraldehyde with paraformaldehyde in

the presence of a basic catalyst.

Reactants: Isobutyraldehyde, Paraformaldehyde.

Solvent: An alcohol such as methanol, ethanol, or n-butanol is commonly used.

Catalyst: A basic catalyst, which can be an organic base like triethylamine or an inorganic

base.

Procedure Outline: Paraformaldehyde is reacted with isobutyraldehyde in an alcoholic

solvent. The reaction mixture is typically stirred at a controlled temperature to facilitate the

condensation reaction, yielding hydroxypivaldehyde. This product is often used directly in the

next step without isolation.

Step 2: Cyanohydrin Formation to yield 2,4-Dihydroxy-3,3-dimethylbutanenitrile

The hydroxypivaldehyde formed in the previous step is then reacted with hydrocyanic acid

(HCN) to form the target cyanohydrin.

Reactants: Hydroxypivaldehyde, Hydrocyanic Acid (can be generated in situ from an alkali

metal cyanide and an acid).

Solvent: The reaction is often carried out in an alcohol with 5 or 6 carbon atoms.

Reaction Conditions:

Temperature: Maintained between 10 and 20°C.
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pH: The pH is carefully controlled and maintained between 8.2 and 9.2 by the

simultaneous addition of an acid (e.g., hydrochloric acid) and an alkali cyanide (e.g.,

sodium cyanide).

Reaction Time: The addition of reagents is typically carried out over a period of 60 to 70

minutes.

Stoichiometry: A slight excess (around 10%) of hydrocyanic acid is used.

Procedure Outline: To the solution of hydroxypivaldehyde, an aqueous solution of an alkali

cyanide and a mineral acid are added concurrently while vigorously stirring and maintaining

the temperature and pH within the specified ranges. The resulting product is 2,4-dihydroxy-

3,3-dimethylbutanenitrile. For the synthesis of D,L-pantolactone, this reaction mixture is

carried forward to the hydrolysis step without isolating the nitrile.

Role in Drug Development and Biological
Significance
Currently, there is no documented direct biological activity or involvement in specific signaling

pathways for 2,4-dihydroxy-3,3-dimethylbutanenitrile itself. Its primary significance in the

context of drug development and biological systems is its role as a key precursor to pantoic

acid and its lactone form, pantolactone.

Conversion to Pantoic Acid and Pantolactone
2,4-Dihydroxy-3,3-dimethylbutanenitrile can be hydrolyzed under acidic conditions to yield

pantoic acid. This pantoic acid is then readily cyclized to form pantolactone, a crucial

intermediate in the synthesis of pantothenic acid (Vitamin B5).

Experimental Protocol for Hydrolysis and Cyclization:

Reactant: 2,4-dihydroxy-3,3-dimethylbutanenitrile (typically as the crude reaction mixture

from the previous step).

Reagent: Concentrated hydrochloric acid (37% by weight).

Reaction Conditions:
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Temperature: The reaction mixture is heated to 100-105°C.

Reaction Time: This temperature is maintained for 20 to 30 minutes.

Work-up: The resulting solution is partially neutralized (to approximately pH 4) with a base

such as ammonia. The pantolactone can then be isolated and purified.

Pantoic Acid and Pantothenic Acid Biosynthesis
Pantoic acid, derived from 2,4-dihydroxy-3,3-dimethylbutanenitrile, is a vital component of

pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient that is a component of

Coenzyme A (CoA). CoA plays a central role in numerous metabolic pathways, including the

synthesis and oxidation of fatty acids and the Krebs cycle.

The biosynthetic pathway of pantothenic acid involves the condensation of pantoate with β-

alanine. The logical relationship is depicted below.

To cite this document: BenchChem. [Technical Guide: 2,4-Dihydroxy-3,3-
dimethylbutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157872#iupac-name-for-2-4-dihydroxy-3-3-
dimethylbutyronitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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